17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid

PPARγ agonism nuclear receptor pharmacology metabolic inflammation

Select 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid (17-oxo-DPA) when your study demands electrophilic signaling via covalent protein adduction. Its α,β-unsaturated ketone directly modifies Keap1 cysteines, activating Nrf2-dependent antioxidant gene expression (HO-1, NQO1). This mechanism is absent in DPA, DHA, resolvins, protectins, or maresins. With nanomolar PPARγ agonism (EC50 ~200 nM) and NF-κB inhibition (IC50 7.1 μM), it uniquely supports dual-pathway anti-inflammatory profiling, making it the definitive tool for electrophilic lipid mediator research.

Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
Cat. No. B594033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid
SynonymsEFOX; 17-oxo-DPA; 17-oxo-7(Z),10(Z),13(Z),15(E),19(Z)-DPA
Molecular FormulaC22H32O3
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCC=CCC(=O)C=CC=CCC=CCC=CCCCCCC(=O)O
InChIInChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11,13,15-16,19H,2,4,9-10,12,14,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11+,15-3-,19-16-
InChIKeyPWVSFTLICCBISU-SEQVKQOISA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-Keto-DPA (17-Oxo-DPA) as a Specialized Electrophilic Lipid Mediator for Inflammation Research


17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid (commonly designated 17-oxo-DPA or 17-oxo-DPAn-3) is an electrophilic oxo-derivative (EFOX) of the omega-3 fatty acid docosapentaenoic acid (DPA). Endogenously generated in activated macrophages via a COX-2-catalyzed mechanism that is enhanced by aspirin [1], this compound acts as a pleiotropic signaling mediator that activates Nrf2-dependent antioxidant gene expression, functions as a PPARγ agonist, and suppresses NF-κB-driven pro-inflammatory gene expression [2]. Its electrophilic α,β-unsaturated ketone moiety enables covalent adduction to nucleophilic cysteine and histidine residues on target proteins, a chemical feature that fundamentally distinguishes its signaling mechanism from non-electrophilic specialized pro-resolving mediators (SPMs) such as resolvins, protectins, and maresins [2].

Why 17-Keto-DPA Cannot Be Substituted with DPA, DHA, or Non-Electrophilic SPMs in Targeted Studies


Simple substitution of 17-keto-DPA with its parent compound docosapentaenoic acid (DPA) or docosahexaenoic acid (DHA) is scientifically invalid for studies requiring electrophilic signaling or covalent protein modification. The introduction of the α,β-unsaturated ketone at position 17 confers electrophilic reactivity that is entirely absent in the parent fatty acids, enabling 17-keto-DPA to covalently adduct to cysteine and histidine residues and activate Nrf2-dependent gene expression via Keap1 modification [1]. Similarly, substitution with non-electrophilic specialized pro-resolving mediators (SPMs) such as resolvins, protectins, or maresins—which signal primarily through G-protein-coupled receptor (GPCR) engagement rather than covalent protein modification—will not recapitulate the Nrf2-mediated antioxidant response or the distinct PPARγ agonism profile of 17-keto-DPA [2]. Even within the electrophilic oxo-derivative class, the 17-oxo-DPA isomer derived from DPA (n-3 DPA) differs structurally and metabolically from the 17-oxo-DHA isomer derived from DHA, with the former lacking the C4-C5 double bond present in 17-oxo-DHA, which may influence metabolic stability and tissue distribution [3]. The quantitative evidence below establishes the specific, verifiable differentiation that informs rational compound selection.

Quantitative Differentiation of 17-Keto-DPA: Head-to-Head and Cross-Study Evidence


PPARγ Agonist Potency of 17-Keto-DPA: Comparable EC50 to 17-Oxo-DHA

17-Keto-DPA functions as a PPARγ agonist with an EC50 of approximately 200 nM, a potency comparable to its DHA-derived analog 17-oxo-DHA (EC50 = ~200 nM) . Both electrophilic oxo-derivatives activate PPARγ at nanomolar concentrations, establishing this compound class as potent PPARγ modulators distinct from non-electrophilic SPMs that do not directly engage PPARγ [1].

PPARγ agonism nuclear receptor pharmacology metabolic inflammation

NF-κB Pathway Inhibition by 17-Keto-DPA in Macrophages

17-Keto-DPA inhibits NF-κB-mediated transcriptional activation with an IC50 of 7.1 μM in RAW 264.7 macrophage cells, as documented in vendor pharmacological profiling . This quantitative inhibition of NF-κB signaling is a distinct mechanism from non-electrophilic SPMs such as resolvin D1 and protectin D1, which primarily resolve inflammation through GPCR-mediated enhancement of macrophage efferocytosis and phagocytosis rather than direct suppression of NF-κB transcriptional activity [1].

NF-κB inhibition macrophage inflammation cytokine suppression

Electrophilic Reactivity Enables Nrf2 Activation via Keap1 Covalent Modification

Owing to its electrophilic α,β-unsaturated ketone moiety, 17-keto-DPA covalently adducts to cysteine and histidine residues on Keap1, resulting in Nrf2 stabilization and nuclear translocation with subsequent induction of antioxidant gene expression [1]. In contrast, non-electrophilic hydroxy precursors such as 17-hydroxy-DPA lack this α,β-unsaturated ketone and cannot covalently modify Keap1, resulting in substantially weaker Nrf2 activation. Direct comparative studies with the structurally analogous 17-oxo-DHA demonstrate that 17-oxo-DHA is a markedly stronger inducer of Nrf2-mediated HO-1 expression than its non-electrophilic precursor 17-hydroxy-DHA or its parent molecule DHA, with HO-1 induction abolished in Nrf2 knockout models [2].

Nrf2 activation electrophilic signaling antioxidant response Keap1 modification

Pro-Inflammatory Cytokine and Nitric Oxide Suppression in Biological Concentration Ranges

17-Keto-DPA inhibits pro-inflammatory cytokine production and nitric oxide (NO) release at biological concentration ranges of 5–25 μM in activated macrophage models [1]. This concentration range corresponds to physiologically achievable levels of electrophilic fatty acid derivatives in inflamed tissues [2]. In comparison, the parent compound DPA lacks the α,β-unsaturated ketone electrophilic center and does not exhibit comparable cytokine or NO suppression at these concentrations, as its anti-inflammatory effects require metabolic conversion to electrophilic derivatives [2].

cytokine inhibition nitric oxide suppression anti-inflammatory activity macrophage activation

Endogenous Generation Enhanced by Aspirin via COX-2 Catalysis

17-Keto-DPA is generated endogenously in activated macrophages via a COX-2-catalyzed mechanism, and the rate of its production is significantly increased by aspirin treatment [1]. This aspirin-enhanced biosynthesis is a distinctive feature shared with aspirin-triggered lipoxins and resolvins but is mechanistically distinct from the non-enzymatic generation of isoprostanes and other oxidative lipid species [2]. In contrast, non-electrophilic DPA-derived SPMs such as resolvin D1n-3 DPA and maresin 1n-3 DPA are generated via lipoxygenase pathways (5-LOX, 12/15-LOX) rather than COX-2, and their biosynthesis is not enhanced by aspirin [3].

COX-2 metabolism aspirin-enhanced biosynthesis endogenous lipid mediator inflammation resolution

Structural Differentiation from DHA-Derived 17-Oxo-DHA Impacts Metabolic Fate

17-Keto-DPA (C22:5 n-3) is derived from docosapentaenoic acid (DPA, C22:5 n-3), whereas 17-oxo-DHA (C22:6 n-3) is derived from docosahexaenoic acid (DHA, C22:6 n-3). The DPA backbone of 17-keto-DPA lacks the C4-C5 double bond present in DHA and 17-oxo-DHA, resulting in a saturated carbon segment at the carboxyl terminus that alters molecular flexibility and may influence susceptibility to β-oxidation and incorporation into cellular phospholipid pools . While direct comparative metabolic stability data between 17-keto-DPA and 17-oxo-DHA are not yet available, the distinct fatty acid backbone predicts differential tissue distribution and metabolic clearance profiles based on established differences between DPA and DHA metabolism [1].

structural differentiation DPA vs DHA metabolism omega-3 fatty acid derivatives lipid mediator stability

Optimal Research and Procurement Applications for 17-Keto-DPA Based on Quantitative Evidence


Investigating Electrophile-Dependent Nrf2 Activation and Covalent Keap1 Modification

17-Keto-DPA is ideally suited for studies requiring covalent modification of Keap1 cysteine residues to activate Nrf2-dependent antioxidant gene expression. The electrophilic α,β-unsaturated ketone moiety enables direct protein adduction that non-electrophilic SPMs cannot achieve [1]. Use at 5–25 μM in macrophage or epithelial cell models to induce HO-1 and NQO1 expression via Nrf2 stabilization. This application is validated by direct evidence that structurally analogous 17-oxo-DHA induces robust Nrf2 nuclear translocation and HO-1 expression in murine epidermal cells and in vivo skin models, with activity abolished in Nrf2 knockout systems [2].

PPARγ-Dependent Anti-Inflammatory Pathway Studies with Nanomolar Potency

With an EC50 of approximately 200 nM for PPARγ agonism, 17-keto-DPA is a potent tool for investigating PPARγ-mediated anti-inflammatory and metabolic effects [1]. This nanomolar potency enables experimental use at concentrations that minimize off-target effects. Compare with 17-oxo-DHA (EC50 = ~200 nM) to dissect PPARγ-dependent versus PPARγ-independent mechanisms [2]. Suitable for adipocyte differentiation assays, macrophage polarization studies, and metabolic inflammation models where PPARγ activation is a key endpoint.

NF-κB Transcriptional Inhibition in Macrophage Inflammation Models

17-Keto-DPA inhibits NF-κB-mediated transcriptional activation with an IC50 of 7.1 μM in RAW 264.7 macrophages [1]. This direct NF-κB inhibitory activity distinguishes 17-keto-DPA from GPCR-targeting SPMs such as resolvin D1 and protectin D1, making it the compound of choice for studies specifically interrogating NF-κB-dependent inflammatory gene expression. Use in LPS-stimulated macrophage models to suppress TNFα, IL-6, and iNOS expression, with validation of NF-κB p65 nuclear translocation inhibition as a key mechanistic readout [2].

Aspirin-Enhanced Endogenous Mediator Biosynthesis Studies

17-Keto-DPA is generated endogenously in activated macrophages via COX-2, with aspirin significantly increasing the rate of production [1]. This feature makes 17-keto-DPA valuable for studies investigating aspirin's COX-2-dependent anti-inflammatory mechanisms beyond COX-1 inhibition. Researchers can use 17-keto-DPA as an analytical standard for LC-MS/MS quantification of endogenous EFOX generation in human macrophages treated with or without aspirin, or as an exogenous tool compound to study downstream signaling pathways activated by aspirin-triggered lipid mediators [2].

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